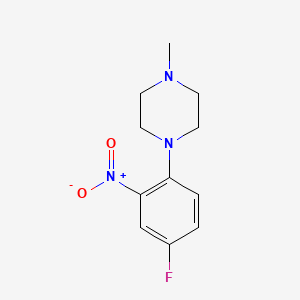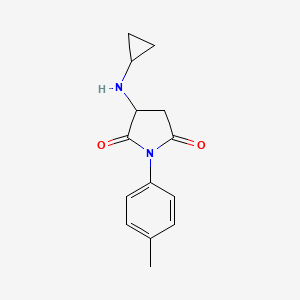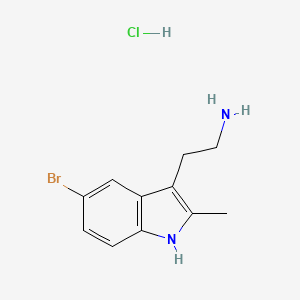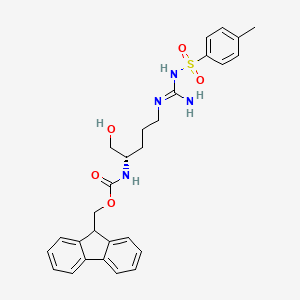
S-Butyrylthiocholine chloride
説明
S-Butyrylthiocholine chloride, also known as (2-(Butyrylthio)ethyl)trimethylammonium chloride, is a substrate used to assay butyrylcholinesterase (BuChE) inhibitory activity . It is a sulfur-containing analog of butyrylcholine .
Molecular Structure Analysis
The molecular formula of S-Butyrylthiocholine chloride is C9H20ClNOS, and its molecular weight is 225.78 .Physical And Chemical Properties Analysis
S-Butyrylthiocholine chloride is a white to beige powder . It is soluble in water at a concentration of 100 mg/mL .科学的研究の応用
1. Inhibition of Acetylcholinesterase and Butyrylcholinesterase
- Summary of Application: S-Butyrylthiocholine chloride is used in the study of inhibitors for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). These inhibitors are interesting compounds for different therapeutic applications, among which Alzheimer’s disease is prominent .
- Methods of Application: The inhibition of these cholinesterases is investigated with uracil derivatives. The mechanism of inhibition of these enzymes was observed to be due to obstruction of the active site entrance by the inhibitors scaffold .
- Results or Outcomes: Molecular docking and molecular dynamics (MD) simulations demonstrated the possible key interactions between the studied ligands and amino acid residues at different regions of the active sites of AChE and BuChE .
2. Assay for Butyrylcholinesterase (BuChE) Inhibitory Activity
- Summary of Application: S-Butyrylthiocholine chloride is used as a substrate to assay butyrylcholinesterase (BuChE) inhibitory activity .
- Methods of Application: It is used in a biochemical assay where the enzyme’s activity is measured based on its ability to hydrolyze the substrate .
- Results or Outcomes: The outcome of this application is the measurement of BuChE activity, which can be used to screen for potential inhibitors .
3. Antidiarrheal and Muscle Relaxant Effects
- Summary of Application: S-Butyrylthiocholine chloride is used in the study of antidiarrheal properties and muscle relaxant effects of extracts from Zanthoxylum armatum .
- Methods of Application: The extracts from fruit, bark, and leaves of Z. armatum were studied for their inhibitory effect against the butyrylcholine esterase enzyme .
- Results or Outcomes: The extracts showed a significant inhibitory effect against the enzyme, with percent inhibition of 50.75±1.23, 82.57±1.33, and 37.52±1.11 respectively . The fruit and bark extracts provided 75, and 52% diarrheal protection .
4. Antidiabetic and Anti-Alzheimer’s Disease Activities
- Summary of Application: S-Butyrylthiocholine chloride is used in the study of antidiabetic and anti-Alzheimer’s disease activities of Salvia syriaca .
- Methods of Application: The plant’s essential oil and methanolic extract were studied for their antioxidant, α-amylase, and α-glucosidase inhibitory activities .
- Results or Outcomes: The essential oil exhibited strong cytotoxicity, antioxidant, α-amylase, and α-glucosidase inhibitory activities .
5. Muscle Relaxant Effects
- Summary of Application: S-Butyrylthiocholine chloride is used in the study of muscle relaxant effects of extracts from Zanthoxylum armatum .
- Methods of Application: The extracts were assessed in the isolated intestine, trachea and thoracic aortic rings .
- Results or Outcomes: The extracts induced a concentration-dependent relaxation of the carbachol (1μM) and high K+ (80mM) precontractions .
6. Building Block for Synthesis
Safety And Hazards
The safety data sheet for S-Butyrylthiocholine chloride advises avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Relevant Papers S-Butyrylthiocholine chloride has been cited in various reputable papers, including publications in Nature, Cell Research, Molecular Cancer, Cancer Cell, Cell Host Microbe, and Ann Rheum Dis .
特性
IUPAC Name |
2-butanoylsulfanylethyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NOS.ClH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNZLUZQWOCGCH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)SCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944630 | |
| Record name | 2-(Butanoylsulfanyl)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Butyrylthiocholine chloride | |
CAS RN |
22026-63-7 | |
| Record name | N,N,N-Trimethyl-2-[(1-oxobutyl)thio]Ethanaminium chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22026-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(Butyrylthio)ethyl)trimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022026637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Butanoylsulfanyl)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80944630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(butyrylthio)ethyl]trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1334884.png)
![3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B1334888.png)

![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)





![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)
![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)


